![molecular formula C16H19N5O3 B2414823 异恶唑-5-基(4-(4,5,6,7-四氢吡唑并[1,5-a]吡啶-2-羰基)哌嗪-1-基)甲酮 CAS No. 2034546-47-7](/img/structure/B2414823.png)
异恶唑-5-基(4-(4,5,6,7-四氢吡唑并[1,5-a]吡啶-2-羰基)哌嗪-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoxazol-5-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C16H19N5O3 and its molecular weight is 329.36. The purity is usually 95%.
BenchChem offers high-quality Isoxazol-5-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isoxazol-5-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌和抗真菌应用
包括与异恶唑相关的在内的创新衍生物已证明具有显著的抗菌和抗真菌活性。这些化合物已被合成和表征,显示出对诸如金黄色葡萄球菌、大肠杆菌、枯草芽孢杆菌、铜绿假单胞菌、化脓性链球菌、绿色木霉、黄曲霉、巴西曲霉和白色念珠菌等菌株的良好疗效 (Sanjeeva、Narendra 和 Venkata,2022)。这表明它们在开发新的抗菌剂方面的潜力。
抗癌应用
已合成某些衍生物以靶向特定受体或生物途径,在癌症治疗中具有潜在的应用。例如,已设计化合物来阻断钠离子通道,并显示出抗惊厥活性,由于其作用机制,可将其重新用于抗癌应用 (Malik 和 Khan,2014)。
分子相互作用研究
某些拮抗剂与大麻素受体的分子相互作用的研究提供了对其结合机制和在设计靶向受体的疗法中的潜在应用的见解。例如,结构分析和分子对接研究有助于理解这些化合物如何与受体相互作用,这在药物设计和开发中可能很有价值 (Shim 等人,2002)。
结构和合成研究
一些研究集中于合成和表征具有异恶唑衍生物的新型化合物,研究其结构特性和潜在的生物活性。其中包括通过各种化学修饰来合成具有增强生物活性的衍生物,并探索其抗增殖活性的努力 (Prasad 等人,2018)。
抗菌和抗分枝杆菌活性
异恶唑衍生物已被合成并评估其抗菌和抗分枝杆菌活性,展示了它们作为针对微生物感染的治疗剂的潜力。一些化合物对细菌和分枝杆菌表现出显着的活性,表明它们在治疗传染病方面的潜力 (Sidhaye 等人,2011)。
作用机制
Target of Action
The primary target of this compound is the core protein of the Hepatitis B Virus (HBV) . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
The compound acts as a core protein allosteric modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants
Biochemical Pathways
The compound affects the HBV life cycle by modulating the conformation of the core protein . This modulation can inhibit the replication of the virus, affecting the downstream effects of the HBV life cycle.
Result of Action
The primary result of the compound’s action is the inhibition of HBV replication . This can potentially lead to a decrease in the viral load in infected individuals, thereby alleviating the symptoms of HBV infection and slowing the progression of the disease.
属性
IUPAC Name |
1,2-oxazol-5-yl-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c22-15(13-11-12-3-1-2-6-21(12)18-13)19-7-9-20(10-8-19)16(23)14-4-5-17-24-14/h4-5,11H,1-3,6-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWELTZHEINBIHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=CC=NO4)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。